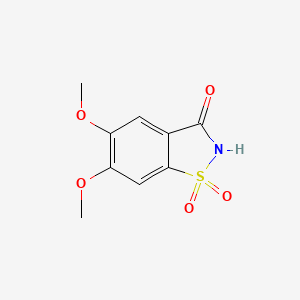

5,6-Dimethoxy-2,3-dihydro-1$l^{6},2-benzothiazole-1,1,3-trione

Vue d'ensemble

Description

5,6-Dimethoxy-2,3-dihydro-1$l^{6},2-benzothiazole-1,1,3-trione is a chemical compound with the molecular formula C9H9NO5S. It is an important intermediate in the synthesis of drugs for the treatment of Alzheimer’s disease .

Synthesis Analysis

The compound has been synthesized by evaluating old methods and examining new ones . α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone and diverse nucleophiles containing piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole were reacted under Michael addition reaction condition and resulted in a variety of compounds with different stability .Molecular Structure Analysis

The molecular structure of the compound is supported by FT-IR, 1H, and 13C NMR spectroscopy as well as elemental analysis .Chemical Reactions Analysis

The possibility of retro-Michael reaction has been examined on the obtained products. The progress of this reaction depends on the stability of the synthesized 1-indanone derivatives . The results show compounds with aliphatic amines (piperidine, N-methyl piperazine, morpholine) have more appetency for participation in retro-Michael reaction vs compounds with aromatic amines (Imidazole, benzimidazole, pyrazole, except indole) .Physical And Chemical Properties Analysis

The compound is a pale yellow solid with a melting point of 97–99 °C . The FT-IR spectrum shows peaks at 3071 cm−1 (C–H aromatic), 2933 cm−1 (C–H aliphatic), 1685 cm−1 (C=O), 1593 cm−1 (C=C), 1309–1118 cm−1 (C–N), and 1036 cm−1 (C–O) .Applications De Recherche Scientifique

Antimicrobial Activity

Benzothiazoles, including derivatives of 5,6-Dimethoxy-2,3-dihydro-1$l^{6},2-benzothiazole-1,1,3-trione, have demonstrated significant antimicrobial properties. A study by Abbas et al. (2014) synthesized derivatives utilizing this compound as a scaffold, showing potent antimicrobial activities. The synthesized compounds, including pyrrole, indolylidene, pyrazoles, mercaptotriazole, oxadiazole, triazole, and oxothiazolidine derivatives, were evaluated for their antimicrobial potential, indicating a broad application in developing new antimicrobial agents (Abbas et al., 2014).

Anti-inflammatory and Antinociceptive Activity

Research has also shown the anti-inflammatory and antinociceptive activities of novel benzothiazole derivatives. In a study conducted by Abbas et al. (2015), a series of derivatives bearing the benzothiazole ring system, prepared using 5,6-dimethoxy-3-benzothiazol-2(3H)-one as a starting material, exhibited promising activities as anti-inflammatory and antinociceptive agents. This suggests potential therapeutic applications in treating inflammation and pain (Abbas et al., 2015).

Anticancer Evaluation

Another significant application is in anticancer research. Al-Omran et al. (2014) investigated the cytotoxicity of synthesized compounds derived from benzothiazole against various human tumor and normal cell lines. The study found that some compounds exhibited higher inhibitory effects toward tumor cell lines than the reference drug, doxorubicin, highlighting the potential of benzothiazole derivatives in cancer therapy (Al-Omran et al., 2014).

Fluorescence Derivatization Reagent for Liquid Chromatography

5,6-Dimethoxy-2-(4′-Hydrazinocarbonylphenyl)benzothiazole has been identified as a highly sensitive and stable fluorescence derivatization reagent for carboxylic acids in liquid chromatography, as researched by Masatoshi et al. (1995). This application is particularly useful in the analytical chemistry field for the sensitive detection of fatty acids (Masatoshi et al., 1995).

Corrosion Inhibitors

Benzothiazole derivatives have been explored as corrosion inhibitors for carbon steel in acidic solutions. A study by Hu et al. (2016) synthesized two benzothiazole derivatives that showed exceptional inhibition efficiency against steel corrosion, revealing applications in material science and engineering (Hu et al., 2016).

Propriétés

IUPAC Name |

5,6-dimethoxy-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5S/c1-14-6-3-5-8(4-7(6)15-2)16(12,13)10-9(5)11/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIQIOALWGAJCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NS2(=O)=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801196814 | |

| Record name | 1,2-Benzisothiazol-3(2H)-one, 5,6-dimethoxy-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801196814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethoxy-2,3-dihydro-1$l^{6},2-benzothiazole-1,1,3-trione | |

CAS RN |

60987-22-6 | |

| Record name | 1,2-Benzisothiazol-3(2H)-one, 5,6-dimethoxy-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60987-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzisothiazol-3(2H)-one, 5,6-dimethoxy-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801196814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

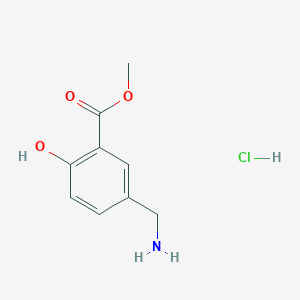

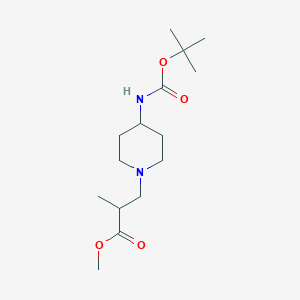

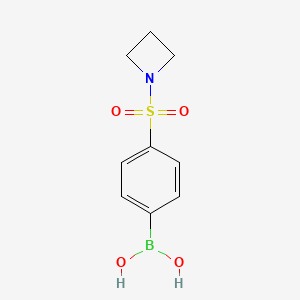

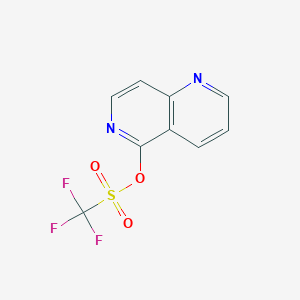

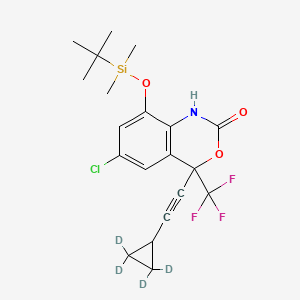

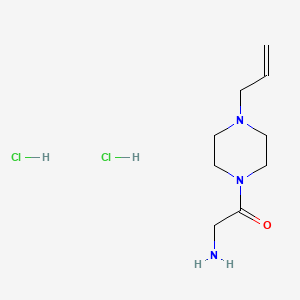

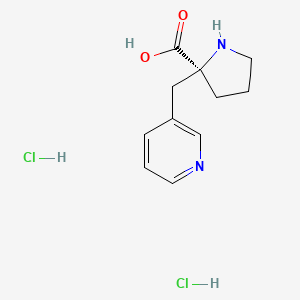

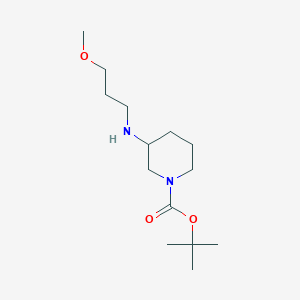

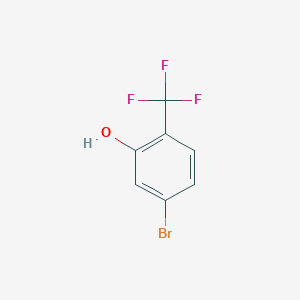

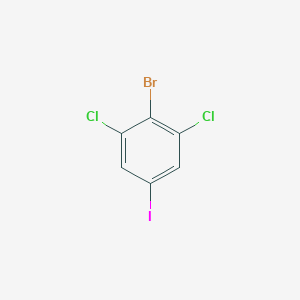

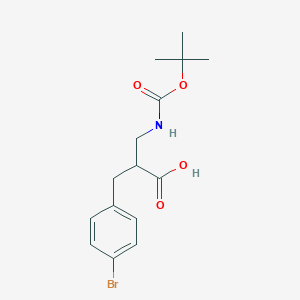

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.